Hypsochromic Shift in Dye Absorption Maxima vs. 6-Nitro Isomer
When converted to the identical azo dye structure (Coupler 13), the 5‑nitro isomer exhibits a λmax of 511 nm in ethanol, whereas the 6‑nitro isomer absorbs at 527 nm – a 16 nm hypsochromic (blue) shift. The molar extinction coefficient (εmax) of the 5‑nitro dye is 4.4 × 10⁴ dm³·mol⁻¹·cm⁻¹, compared with 4.8 × 10⁴ for the 6‑nitro dye [1]. This difference directly translates into a perceptibly distinct shade on polyester fiber, allowing dyers to access redder hues with the 5‑nitro component while maintaining equivalent wash and light fastness ratings (both rated 5 on the 1–5 scale) [1].
| Evidence Dimension | Visible absorption maximum (λmax, nm) and molar extinction coefficient (εmax, 10⁴ dm³·mol⁻¹·cm⁻¹) of benzothiazolylazo dye 13 in ethanol |
|---|---|
| Target Compound Data | λmax = 511 nm; εmax = 4.4 × 10⁴ |
| Comparator Or Baseline | 6‑NO₂ isomer: λmax = 527 nm; εmax = 4.8 × 10⁴ |
| Quantified Difference | Δλmax = –16 nm (hypsochromic); Δεmax = –0.4 × 10⁴ (8% lower absorptivity) |
| Conditions | Dye 13 series; 0.5% o.m.f. on polyester; UV‑Vis spectra recorded in ethanol at ambient temperature; data from Table 1.1 in Faustino (2008) citing Peters et al. [23]. |
Why This Matters
Procurement of the 5‑nitro isomer is mandatory when the target dye formulation requires a redder hue or a specific absorption window between 500–515 nm; substituting the 6‑nitro isomer will produce an unacceptable 16 nm bathochromic shift and alter the color-matching profile for commercial textile applications.
- [1] Faustino, H.M.F. Síntese de novos Azobenzotiazóis a partir dos respectivos Sintões Nitrosos. MSc Dissertation, Univ. Beira Interior, 2008, Table 1.1, p. 389–393. View Source
